molecular formula C15H19N B15180136 Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- CAS No. 3469-21-4

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-

Cat. No.: B15180136
CAS No.: 3469-21-4
M. Wt: 213.32 g/mol
InChI Key: JZUCFXNAJFPOCI-UHFFFAOYSA-N
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Description

Structure and Key Features
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- (CAS: [To be determined]), is a highly substituted pyrrole derivative characterized by:

  • A benzyl group (-CH₂C₆H₅) at the nitrogen (1-position).
  • Methyl groups (-CH₃) at all carbon positions (2, 3, 4, 5).

This substitution pattern introduces significant steric hindrance and electronic effects.

Synthesis Overview The compound is synthesized via multi-step routes, often involving N-acylation of pyrrole followed by reduction. For instance, Lee’s method using triphenylphosphine/CCl₄ yields acid chlorides that react with pyrrole in the presence of DMAP, albeit with low yields (~24%) due to moisture sensitivity and competing side reactions . Subsequent reduction with BF₃/OEt₂/NaBH₄ can yield boronate-functionalized pyrroles, highlighting the versatility of substituted pyrroles in organoboron chemistry .

Properties

CAS No.

3469-21-4

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1-benzyl-2,3,4,5-tetramethylpyrrole

InChI

InChI=1S/C15H19N/c1-11-12(2)14(4)16(13(11)3)10-15-8-6-5-7-9-15/h5-9H,10H2,1-4H3

InChI Key

JZUCFXNAJFPOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C)C)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including 1-benzyl-2,3,4,5-tetramethylpyrrole, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines under acidic conditions . Another approach is the Hantzsch synthesis, which uses β-ketoesters, aldehydes, and ammonia or primary amines .

Industrial Production Methods

Industrial production of pyrrole derivatives typically employs catalytic processes to enhance yield and selectivity. For example, the use of ruthenium complexes and alkali metal bases can facilitate the formation of N-unsubstituted pyrroles through the condensation of α-amino aldehydes . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, like other pyrrole derivatives, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Mechanism of Action

The mechanism of action of pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Substituents Melting Point (°C) Key Reactivity Features
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- N-Benzyl, 2,3,4,5-tetramethyl 45–50 (analogous) Steric hindrance blocks N-alkylation
Pyrrole (unsubstituted) None −23 High electrophilic reactivity
2,3,4,5-Tetramethylpyrrole 2,3,4,5-tetramethyl 63–64 No reactivity in C–C coupling
1-Methylpyrrole N-Methyl −6 Moderate electrophilic substitution
1-Benzylpyrrole N-Benzyl Not reported Enhanced stability for polymer synthesis

Key Comparison Points

This contrasts with unsubstituted pyrrole, which readily undergoes electrophilic substitution .

Electronic and Steric Effects

  • The methyl groups donate electron density via inductive effects, increasing the electron richness of the pyrrole ring. However, steric bulk prevents reactions requiring planar transition states (e.g., Friedel-Crafts alkylation). This contrasts with 3,4-ethylenedioxypyrrole (EDOP) , where electron-withdrawing substituents enhance oxidative stability and conductivity in copolymers .

Blending pyrrole derivatives with polymers like PVA improves mechanical strength, a strategy used in polypyrrole-PVA composites to overcome brittleness .

Applications in Materials Science

  • Unlike polypyrrole-EDOP copolymers , which exhibit tunable conductivity (10⁻³–10⁻¹ S/cm) and thermal stability (decomposition >300°C) , 1-benzyl-2,3,4,5-tetramethylpyrrole’s steric constraints limit its utility in polymerization. However, its boronate ester analogs (e.g., Compound 5 in ) are valuable intermediates in Suzuki-Miyaura cross-coupling .

Critical Analysis of Research Findings

  • Steric vs. Electronic Effects : The compound’s reactivity is dominated by steric factors, unlike 1-benzylpyrrole , where electronic effects (e.g., benzyl’s electron donation) enhance stability without impeding reactivity .
  • Comparative Reactivity : In triarylborane-catalyzed reactions, 1-benzyl-2,3,4,5-tetramethylpyrrole behaves similarly to 2,3,4,5-tetramethylpyrrole , both failing to undergo N-alkylation. This contrasts with 1H-indole , which undergoes C–C coupling (93% yield) despite comparable steric bulk .
  • Polymer Compatibility : While polypyrrole-PVA blends address mechanical limitations , the tetramethyl derivative’s steric profile makes it unsuitable for such applications unless functionalized with flexible linkers.

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